molecular formula C13H22N2O3 B2874608 Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate CAS No. 2361793-36-2

Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate

Cat. No. B2874608
CAS RN: 2361793-36-2
M. Wt: 254.33
InChI Key: ZZTIMLWCWGLZPP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate is a chemical compound that belongs to the family of piperidine carboxylates. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate acts as a potent inhibitor of various enzymes, including proteases and kinases. It also acts as a receptor agonist, binding to specific receptors in the body and triggering a response. The exact mechanism of action of Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate varies depending on the specific application.
Biochemical and Physiological Effects:
Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have potential applications in the treatment of cardiovascular diseases and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate is its high purity and stability, which makes it ideal for use in lab experiments. However, its potency and specificity can also be a limitation, as it may require specialized equipment and expertise to handle and analyze.

Future Directions

There are many potential future directions for the use of Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate in scientific research. Some possible areas of exploration include the development of new drugs for the treatment of cancer and other diseases, the study of its effects on various biological systems, and the development of new methods for synthesizing and analyzing the compound. Overall, Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate has great potential for advancing scientific research and improving our understanding of the biochemical and physiological processes that underlie many diseases and conditions.

Synthesis Methods

Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate can be synthesized by reacting tert-butyl 3-aminopiperidine-1-carboxylate with acryloyl chloride in the presence of a base. The reaction yields Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

Tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate has a wide range of scientific research applications. It has been used as a building block for the synthesis of various compounds, including inhibitors of enzymes and receptor agonists. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

tert-butyl 3-(prop-2-enoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTIMLWCWGLZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(prop-2-enamido)piperidine-1-carboxylate

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